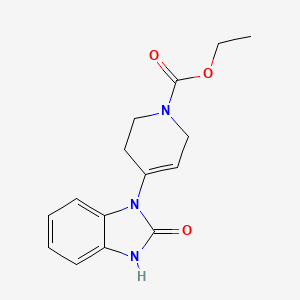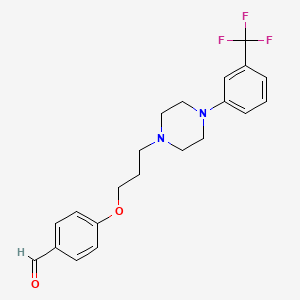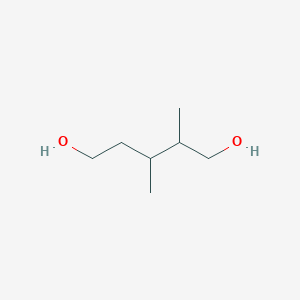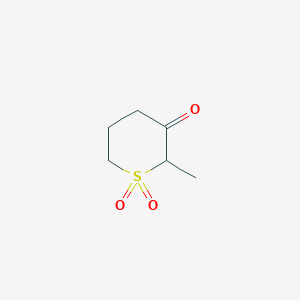![molecular formula C4H9Cl3Sn2 B14420056 Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane CAS No. 79992-67-9](/img/no-structure.png)
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is an organotin compound characterized by the presence of tin atoms bonded to both chlorine and methyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane typically involves the reaction of dichloromethylstannane with dimethyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: A catalyst such as a Lewis acid (e.g., aluminum trichloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethylstannane: Similar in structure but lacks the dimethyl groups.
Dimethyltin dichloride: Contains dimethyl groups but lacks the dichloromethyl group.
Tributyltin chloride: Another organotin compound with different alkyl groups.
Uniqueness
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is unique due to the presence of both dichloromethyl and dimethyl groups bonded to tin atoms. This unique structure imparts distinct reactivity and properties, making it valuable in specific applications where other organotin compounds may not be suitable.
Propriétés
| 79992-67-9 | |
Formule moléculaire |
C4H9Cl3Sn2 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
[chloro(dimethyl)stannyl]methyl-(dichloromethyl)tin |
InChI |
InChI=1S/CHCl2.2CH3.CH2.ClH.2Sn/c2-1-3;;;;;;/h1H;2*1H3;1H2;1H;;/q;;;;;;+1/p-1 |
Clé InChI |
MTPBIMNZQUXREA-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C[Sn]C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)


![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)


